(2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid
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Overview
Description
(2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and an ethoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of 2,4-dichloro-5-iodobenzoic acid ethyl ester with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron under basic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, typically using acidic conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acids such as hydrochloric acid or sulfuric acid.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: Aryl compounds.
Scientific Research Applications
(2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in facilitating these reactions by providing a stable and reactive intermediate .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Ethoxycarbonylphenylboronic acid
- 2,4-Dichlorophenylboronic acid
Comparison: (2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid is unique due to the presence of both chlorine atoms and an ethoxycarbonyl group on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the electron-withdrawing chlorine atoms can enhance the electrophilicity of the phenyl ring, making it more reactive in cross-coupling reactions compared to phenylboronic acid .
Properties
IUPAC Name |
(2,4-dichloro-5-ethoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BCl2O4/c1-2-16-9(13)5-3-6(10(14)15)8(12)4-7(5)11/h3-4,14-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLUJHVNUNYXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)C(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BCl2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.88 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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